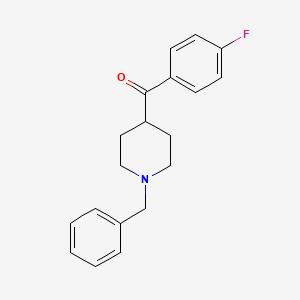

(1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone

Description

Significance of Piperidine (B6355638) and Benzoylpiperidine Fragments in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals. Its prevalence is due to a combination of favorable properties, including its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be strategically functionalized to interact with biological targets. The nitrogen atom can act as a basic center, which is often crucial for forming salt forms of drugs with improved solubility and for participating in key binding interactions with receptors and enzymes.

When the piperidine ring is acylated with a benzoyl group at the 4-position, it forms the benzoylpiperidine fragment. This particular motif is recognized as a "privileged structure" in medicinal chemistry. researchgate.net Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them a fertile ground for drug discovery across a wide range of therapeutic areas. The benzoylpiperidine core is found in numerous bioactive small molecules, including anticancer, antipsychotic, antithrombotic, and neuroprotective agents. researchgate.net Its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring further enhance its utility in drug design. researchgate.net

Overview of the Chemical Compound's Relevance in Academic and Pharmaceutical Research

The specific compound, (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone, incorporates three key pharmacophoric elements: the piperidine ring, a benzyl (B1604629) group on the piperidine nitrogen, and a 4-fluorobenzoyl moiety. The N-benzyl group is a common feature in medicinal chemistry, often used to introduce lipophilicity and to probe for specific interactions with target proteins.

Research into 4-benzoylpiperidine derivatives has been particularly active in the field of neuropharmacology. For instance, series of these compounds have been investigated as potential and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia therapies. nih.gov The 4-fluorobenzoylpiperidine moiety, in particular, has been a component in the design of compounds targeting serotoninergic and dopaminergic receptors, which are central to the treatment of various neuropsychiatric disorders. nih.gov While extensive research on the specific title compound is not widely published in mainstream literature, its structural components suggest its relevance as a tool compound or a synthetic intermediate in the exploration of new central nervous system (CNS) agents. The study of analogues, such as N‑(1‑benzylpiperidin‑4-yl)‑4‑fluorobenzamide, which was designed as a haloperidol (B65202) analog for neuropathic pain, underscores the continued interest in this chemical space. chemicalbook.com

Historical Context of Related Structures in Neuropharmacology

The historical development of neuropharmacological agents provides a crucial context for understanding the interest in structures like this compound. The story of antipsychotics, for example, is marked by serendipitous discoveries and the subsequent rational design of analogues. nih.gov The first major breakthrough came in the 1950s with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine (B1677639) derivative. nih.govnih.gov This discovery revolutionized psychiatric medicine and spurred the search for other classes of compounds with similar therapeutic effects. nih.gov

This search led to the emergence of the butyrophenones in the late 1950s, a class of antipsychotics developed by the Belgian company Janssen Pharmaceutica. britannica.com The development of haloperidol, a prominent member of this class, originated from research on analgesic molecules derived from pethidine. nih.gov A key structural feature of many butyrophenones is a fluorinated phenyl ring attached to a carbonyl group, which is then linked to a piperidine ring. This structural similarity to the 4-fluorobenzoylpiperidine moiety in the title compound is significant. The introduction of fluorine was found to enhance the neuroleptic activity of these compounds. The discovery and success of these early antipsychotics laid the groundwork for decades of research into piperidine-containing compounds for the treatment of a wide array of CNS disorders. ourworldindata.org

Chemical Compound Data

Interactive Table of Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₀FNO |

| Molecular Weight | 297.37 g/mol |

| CAS Number | 260428-69-1 |

| Synonyms | (4-benzylpiperidin-1-yl)-(4-fluorophenyl)methanone, 4-benzyl-1-(4-fluorobenzoyl)piperidine |

Interactive Table of Precursor Synthesis: N-Benzyl-4-piperidone

| Step | Reaction | Reagents and Conditions |

| 1 | 1,4-Addition | Benzylamine and an acrylic ester are reacted in an alcohol solvent. The mixture is heated to 50-60°C. |

| 2 | Dieckmann Condensation | An organic solvent and an organic base are added, and the mixture is heated to 50-85°C. |

| 3 | Hydrolysis & Decarboxylation | The reaction mixture is cooled, neutralized with acid, and a catalyst is added. The mixture is then heated to 60-85°C. |

| 4 | Work-up and Isolation | The pH is adjusted to 8-9 with an inorganic base, the aqueous layer is removed, and the organic layer is distilled under reduced pressure to yield N-benzyl-4-piperidone. |

This table outlines a general one-pot synthesis method for N-benzyl-4-piperidone, a likely precursor to the title compound. Specific reagents and conditions may vary based on the detailed procedures found in the cited literature. google.com

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-8-6-16(7-9-18)19(22)17-10-12-21(13-11-17)14-15-4-2-1-3-5-15/h1-9,17H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJOPKBZXNOJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzylpiperidin 4 Yl 4 Fluorophenyl Methanone

Established Synthetic Routes to the Core Benzoylpiperidine Structure

The synthesis of the benzoylpiperidine core is a well-established and straightforward process, often involving readily available and cost-effective starting materials. nih.gov A primary and common method for constructing the (4-fluorophenyl)(piperidin-4-yl)methanone intermediate is through a Friedel-Crafts acylation reaction. This typically involves the reaction of piperidine-4-carbonyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govchemicalbook.com

Alternative strategies often commence from isonipecotic acid (piperidine-4-carboxylic acid). nih.gov The synthesis from isonipecotic acid generally requires initial protection of the piperidine (B6355638) nitrogen to prevent side reactions. A common protecting group is the acetyl group, introduced by reacting isonipecotic acid with acetic anhydride (B1165640). nih.gov The resulting N-acetylated intermediate is then converted to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchemicalbook.com This acyl chloride subsequently undergoes a Friedel-Crafts reaction with fluorobenzene to yield the N-acetyl-4-(4-fluorobenzoyl)piperidine. The final step is the deprotection of the piperidine nitrogen under acidic or basic conditions to afford the desired (4-fluorophenyl)(piperidin-4-yl)methanone. chemicalbook.com

Another notable approach is the Weinreb–Nahm ketone synthesis. nih.gov This method utilizes a Weinreb amide derivative of piperidine-4-carboxylic acid, such as N-methoxy-N-methyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide. This intermediate reacts with a Grignard reagent derived from 4-fluorobromobenzene to produce the N-protected 4-(4-fluorobenzoyl)piperidine, which is then deprotected to give the core structure. nih.gov

| Starting Material | Key Reagents | Intermediate(s) | Final Product of Route |

| Piperidine-4-carbonyl chloride | Fluorobenzene, AlCl₃ | - | (4-Fluorophenyl)(piperidin-4-yl)methanone |

| Isonipecotic acid | 1. Acetic anhydride 2. SOCl₂ 3. Fluorobenzene, AlCl₃ 4. Acid/Base | N-acetyl-piperidine-4-carboxylic acid, N-acetyl-piperidine-4-carbonyl chloride | (4-Fluorophenyl)(piperidin-4-yl)methanone |

| Weinreb amide of piperidine-4-carboxylic acid | 4-Fluorophenylmagnesium bromide | N-protected 4-(4-fluorobenzoyl)piperidine | (4-Fluorophenyl)(piperidin-4-yl)methanone |

Strategies for N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring in (4-fluorophenyl)(piperidin-4-yl)methanone is a key site for functionalization, most commonly through N-alkylation and N-acylation reactions. nih.gov These modifications are crucial for introducing the benzyl (B1604629) group to form the target compound, (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone, and for generating a wide array of analogues.

N-Alkylation: The introduction of the benzyl group is typically achieved via a nucleophilic substitution reaction between (4-fluorophenyl)(piperidin-4-yl)methanone and a benzyl halide, such as benzyl bromide or benzyl chloride. researchgate.net This reaction is generally carried out in the presence of a base, like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a suitable organic solvent such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). researchgate.netmdpi.com The base serves to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Reductive amination is another viable method, where 4-benzoylpiperidine reacts with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org

N-Acylation: N-acylation of the piperidine nitrogen introduces an amide functionality. This is typically accomplished by reacting (4-fluorophenyl)(piperidin-4-yl)methanone with an acyl chloride or an acid anhydride. organic-chemistry.orgsemanticscholar.org For instance, reaction with benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) would yield (1-benzoylpiperidin-4-yl)(4-fluorophenyl)methanone. semanticscholar.orgnih.gov These N-acylated derivatives are valuable for exploring the impact of the amide bond on biological activity.

| Reaction Type | Reagents | Base (if applicable) | Solvent | Product Type |

| N-Alkylation | Benzyl bromide/chloride | K₂CO₃, Et₃N | CH₃CN, DMF | N-Benzyl derivative |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | - | Dichloroethane | N-Benzyl derivative |

| N-Acylation | Acyl chloride/anhydride | DIPEA, Pyridine | CH₂Cl₂ | N-Acyl derivative |

Functionalization of the Fluorophenyl Moiety

While the piperidine nitrogen is the most common site for derivatization, the 4-fluorophenyl ring also offers opportunities for chemical modification, although this is generally more challenging. The presence of the fluorine atom can influence the reactivity of the aromatic ring.

One potential strategy for functionalization is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the carbonyl group and the fluorine atom can activate the ring towards attack by strong nucleophiles at positions ortho or meta to the fluorine atom. However, these reactions often require harsh conditions.

A more versatile approach for modifying the phenyl ring involves cross-coupling reactions, provided a suitable handle is present. nih.gov For example, if the starting material was a brominated analogue, such as (1-benzylpiperidin-4-yl)(4-bromophenyl)methanone, the bromine atom could be readily substituted using palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. nih.gov This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups. While direct functionalization of the C-F bond is difficult, ortho-lithiation followed by reaction with an electrophile could be a potential route for introducing substituents adjacent to the fluorine atom, though this can be complicated by the presence of other reactive sites in the molecule.

Generation of Analogues and Derivatives Bearing the (1-Benzylpiperidin-4-yl)methanone Fragment

The (1-benzylpiperidin-4-yl)methanone fragment serves as a versatile building block for the synthesis of a diverse range of analogues. Modifications can be introduced at several positions to probe the SAR of this chemical class.

Modifications on the Benzyl Group: The benzyl group can be readily substituted with various functional groups on the aromatic ring. This is typically achieved by starting with the appropriately substituted benzyl halide in the N-alkylation step. mdpi.com For example, using 4-methoxybenzyl chloride would yield the corresponding 4-methoxybenzyl derivative. This allows for the exploration of electronic and steric effects of substituents on the benzyl ring.

Modifications on the Benzoyl Group: As mentioned in the previous section, the benzoyl moiety can be modified, often by starting with a different substituted phenyl Grignard reagent in the Weinreb synthesis or a different substituted aromatic in the Friedel-Crafts reaction. nih.gov This allows for the introduction of various substituents on the phenyl ring attached to the carbonyl group.

Modifications at the Piperidine Ring: Apart from N-alkylation and acylation, the piperidine ring itself can be modified. For instance, spirocyclic derivatives can be synthesized from 1-benzyl-4-piperidone, which is a closely related precursor.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma receptors, demonstrating the utility of the (1-benzylpiperidin-4-yl)amine core, which can be derived from the corresponding methanone (B1245722), in generating bioactive analogues. nih.govresearchgate.net

| Analogue Type | Synthetic Strategy | Example Starting Material |

| Substituted N-benzyl | N-alkylation with substituted benzyl halide | 4-Chlorobenzyl bromide |

| Substituted benzoyl | Friedel-Crafts with substituted aromatic | 4-Bromobenzoyl chloride |

| Spirocyclic derivatives | Reaction of 1-benzyl-4-piperidone | 1-Benzyl-4-piperidone |

| Amide analogues | Amide coupling with N-(1-benzylpiperidin-4-yl)amine | N-(1-benzylpiperidin-4-yl)amine and phenylacetic acid |

Stereoselective Synthesis Approaches for Chiral Analogues

The generation of chiral analogues of this compound can be crucial for understanding the stereochemical requirements for biological activity. Stereoselective synthesis can be approached in several ways.

One common method involves the use of a chiral auxiliary. For example, a chiral amine can be attached to the piperidine precursor to guide the stereochemical outcome of subsequent reactions. The auxiliary can then be removed in a later step. The use of carbohydrate-derived auxiliaries, such as arabinopyranosylamine, has been shown to be effective in the stereoselective synthesis of chiral piperidine derivatives. researchgate.netresearchgate.net

Another approach is asymmetric catalysis. For instance, a gold-catalyzed cyclization of a chiral N-homopropargyl amide can lead to the formation of a chiral piperidin-4-one intermediate, which can then be converted to the desired chiral benzoylpiperidine derivative. nih.gov This method allows for the creation of enantiomerically enriched products from achiral starting materials.

Furthermore, if a racemic mixture of a chiral analogue is synthesized, it can be resolved into its constituent enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

| Approach | Description | Key Feature |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct stereochemistry. | The auxiliary is removed after the desired stereocenter is established. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A small amount of chiral catalyst can generate a large amount of enantiomerically enriched product. |

| Chiral Resolution | A racemic mixture is separated into its individual enantiomers. | Can be achieved through chiral chromatography or diastereomeric salt formation. |

Structure Activity Relationship Sar Studies of 1 Benzylpiperidin 4 Yl 4 Fluorophenyl Methanone and Its Analogues

Influence of the Benzyl (B1604629) Substituent on Biological Activity

The N-benzyl group is a critical component for the interaction of (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone analogues with their biological targets, particularly sigma (σ) receptors. Modifications to the aromatic ring of this benzyl moiety have been shown to significantly modulate both affinity and selectivity.

Research into a series of N-(3-phenylpropyl)-N'-benzylpiperazines, which share the N-benzyl feature, revealed that various substituents on the benzyl ring could fine-tune binding to σ1 and σ2 receptors. The affinities for the σ1 receptor in this series ranged from 0.37 to 2.80 nM, while σ2 affinities varied from 1.03 to 34.3 nM. uky.edu This demonstrates that the electronic and steric properties of the benzyl substituent are key determinants of receptor interaction. uky.edu

In studies of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitution on the aromatic ring of the benzyl group with a halogen atom resulted in a similar affinity for σ1 receptors but a marked increase in affinity for σ2 receptors. nih.gov This suggests that halogenation of the benzyl moiety can be a strategy to shift selectivity towards the σ2 subtype. Conversely, other substitutions on the benzyl ring led to a similar or slightly decreased affinity for σ1 receptors, indicating that the unsubstituted benzyl group is often optimal for high σ1 affinity. nih.gov

Further studies on 4-aroylpiperidines have shown that the nature and position of substituents on the N-benzyl ring are crucial. For instance, a 4-methoxy substituent on the benzyl ring was found to be favorable for high σ1 affinity. nih.gov In contrast, introducing a nitro group at the ortho position of the benzyl ring resulted in mediocre binding affinity for both σ1 and σ2 receptor subtypes. nih.gov This highlights the sensitivity of the receptor binding pocket to both the electronic nature and the placement of substituents on this part of the molecule.

The table below summarizes the impact of various substituents on the N-benzyl ring on the binding affinity for sigma receptors, based on findings from related compound series.

| Substituent on Benzyl Ring | Effect on σ1 Affinity | Effect on σ2 Affinity | Reference |

| Unsubstituted | High | Moderate | nih.gov |

| Halogen (e.g., Cl, F) | Similar to unsubstituted | Significantly increased | nih.gov |

| 4-Methoxy | Favorable for high affinity | Not specified | nih.gov |

| 2-Nitro | Poor affinity | Poor affinity | nih.gov |

These findings collectively underscore the importance of the N-benzyl group as a key interaction domain. Its substitution pattern offers a powerful tool for modulating the pharmacological profile of this compound analogues, allowing for the fine-tuning of affinity and selectivity for different receptor subtypes.

Impact of the Fluorine Atom on Ligand Affinity and Selectivity

The presence of a fluorine atom, particularly on an aromatic ring, is a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties. scielo.br In the case of this compound, the fluorine atom on the benzoyl moiety plays a significant role in modulating ligand affinity and selectivity.

The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial element for the anchorage and proper orientation of ligands at certain receptors, such as the 5-HT2A serotonin (B10506) receptor. documentsdelivered.com This moiety is often viewed as a constrained analogue of the butyrophenone (B1668137) pharmacophore, which is present in many neuroleptic drugs. documentsdelivered.com The fluorine atom's high electronegativity can alter the molecule's electrostatic potential, influencing interactions with amino acid residues in the receptor's binding pocket. scielo.brnih.gov

Fluorine substitution can impact several key properties:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of a phenyl ring, can block hydroxylation, thereby increasing the drug's half-life and bioavailability. scielo.brnih.gov

Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the binding site, including dipole-dipole, electrostatic, and even weak hydrogen bonds with suitable donors. nih.govnih.gov It can also increase the lipophilicity of the molecule, which may enhance hydrophobic interactions with the receptor. nih.gov

Receptor Selectivity: The specific placement of a fluorine atom can fine-tune the ligand's fit and interactions within the binding pocket of one receptor subtype over another. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, a 2-fluoro-substituted analogue exhibited the highest selectivity for σ1 receptors over σ2 receptors. scielo.br This highlights how the positional chemistry of fluorine is critical for selectivity.

The table below illustrates the binding affinities of some fluorinated benzoylpiperidine analogues for serotonin receptors, demonstrating the importance of this structural feature.

| Compound | Target Receptor | Binding Affinity (pKi) | Key Feature | Reference |

| Analogue 47 | 5-HT2A | 7.76 | p-fluorobenzoyl moiety | documentsdelivered.com |

| Analogue 48 | 5-HT2A | 7.59 | p-fluorobenzoyl moiety | documentsdelivered.com |

| Analogue 49 | 5-HT2A | 7.62 | p-fluorobenzoyl moiety | documentsdelivered.com |

Role of the Methanone (B1245722) Linker in Receptor Binding

The methanone (carbonyl) group serves as a critical linker between the piperidine (B6355638) core and the 4-fluorophenyl ring. This functional group is not just a simple spacer but plays an active role in receptor binding through its electronic and steric properties.

The carbonyl oxygen of the methanone linker can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (such as serine, threonine, or tyrosine) within the receptor's binding pocket. documentsdelivered.com This ability to form hydrogen bonds is often essential for anchoring the ligand in the correct orientation for optimal binding. For instance, in molecular docking studies of benzoylpiperidine derivatives with the 5-HT2A receptor, the carbonyl group was shown to establish a hydrogen bond with a key serine residue. documentsdelivered.com

A study on 4-aroylpiperidines directly investigated the importance of the carbonyl group by comparing the binding affinities of methanone analogues with their corresponding alcohol (hydroxymethylene) derivatives. nih.govnih.gov The results were highly dependent on the specific substitutions elsewhere in the molecule.

Increase in Affinity: For some of the most potent ligands in the series, reducing the carbonyl to an alcohol led to a significant increase in σ1 receptor affinity (up to 11-fold). nih.gov

Decrease in Affinity: In contrast, for other analogues, the same reduction from a carbonyl to an alcohol resulted in a fivefold decrease in σ1 binding affinity. nih.gov

This dual behavior suggests that while the hydrogen-bonding capability of the alcohol can be beneficial in some contexts, the specific electronic and conformational properties of the carbonyl group are essential for others. The replacement of the spirofusion in a lead compound with a carbonyl or hydroxymethylene bridge was shown to preserve high affinity and selectivity for σ1 receptors, indicating that these linkers are effective isosteres in this chemical space. nih.govnih.gov

The benzoylpiperidine scaffold is also considered a potential bioisostere of the piperazine (B1678402) ring. In this context, the carbonyl group plays a vital role in compensating for the removal of the second nitrogen atom of the piperazine, helping to re-establish lost binding energy, likely through the aforementioned hydrogen bonding interactions. documentsdelivered.com

Substituent Effects on the Piperidine Ring for Modulating Pharmacological Profiles

The piperidine ring serves as the central scaffold for this class of compounds, and its substitution pattern can significantly influence pharmacological properties. While modifications at the N1 and C4 positions are most common, substitutions on the other carbon atoms (C2, C3, C5, C6) of the piperidine ring also offer a route to modulate activity, though this is a less explored area in the SAR of this specific scaffold.

Generally, the piperidine ring is crucial for establishing the correct spatial orientation of the N-benzyl and 4-fluorobenzoyl groups. Its chair conformation places these key pharmacophoric elements in specific equatorial or axial positions that are recognized by the receptor.

Studies on related heterocyclic sulfonamides have provided some insights into how piperidine ring substitution can affect biological activity. For example, in a series of cholinesterase inhibitors, the introduction of methyl groups onto the piperidine ring was investigated. researchgate.net The following compounds showed notable activity against butyrylcholinesterase (BChE):

(4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-Furyl)methanone)

(2-furyl(4-{4-[(3-methyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone)

These examples demonstrate that even small alkyl substitutions on the piperidine ring can influence interactions with the target enzyme. The position and stereochemistry of these substituents are likely to be critical. For instance, a substituent at the C3 position could introduce a chiral center, leading to stereoselective binding at the receptor. Additionally, substituents can influence the pKa of the piperidine nitrogen, affecting its protonation state at physiological pH and its ability to form ionic interactions with acidic residues (e.g., aspartate or glutamate) in the binding site.

While comprehensive SAR data for C2/C3/C5/C6 substitutions on the this compound core is limited in the public domain, the principle remains that modifying the central scaffold is a valid strategy for optimizing ligand properties. Such modifications could be used to:

Improve selectivity by introducing steric hindrance that disfavors binding to off-target receptors.

Enhance binding affinity by creating new favorable interactions with the receptor.

Alter pharmacokinetic properties such as lipophilicity and metabolic stability.

Further research focusing specifically on systematic substitution around the piperidine ring of this scaffold is needed to fully elucidate its role in modulating pharmacological profiles.

Bioisosteric Replacements of the Piperidine Core and Related Fragments

Bioisosteric replacement is a powerful strategy in drug design used to modify a molecule's properties while retaining its fundamental biological activity. In the context of this compound analogues, the central piperidine ring is a common target for such modifications.

One of the most frequent bioisosteric replacements for the piperidine core is the piperazine ring. The introduction of a second nitrogen atom can significantly alter the molecule's physicochemical properties, such as its pKa, solubility, and hydrogen bonding capacity. The impact of this replacement on receptor affinity is highly context-dependent.

In one study comparing piperidine and piperazine derivatives as dual-target ligands for histamine (B1213489) H3 and sigma-1 (σ1) receptors, the piperidine moiety was found to be a critical structural element for high σ1 receptor affinity. Replacing the piperidine with a piperazine ring in one compound pair led to a dramatic drop in σ1 affinity (Ki changing from 3.64 nM for the piperidine to 1531 nM for the piperazine analogue), while the high affinity for the H3 receptor was largely maintained. researchgate.net

Conversely, in a different chemical series, the replacement of a piperidine core with a piperazine proved to be inconsequential for maintaining a balanced affinity profile for mu and delta opioid receptors. scielo.br

Systematic studies on 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives suggest that the two scaffolds may adopt different binding modes at the σ1 receptor, with the piperazine derivatives often showing distinct affinity and selectivity profiles compared to their piperidine counterparts.

Beyond piperazine, other heterocyclic and carbocyclic structures have been explored as piperidine bioisosteres to fine-tune pharmacological activity and improve drug-like properties. These include:

Diazaspiro Cores: In the development of σ2 receptor ligands, various diazaspiroalkanes were used to replace a piperazine moiety (itself a bioisostere of piperidine). While many spirocyclic diamines resulted in a loss of affinity, a bridged 2,5-diazabicyclo[2.2.1]heptane analogue retained nanomolar affinity for the σ2 receptor.

Bridged Piperidines: A bridged piperidine moiety has been successfully employed as a bioisostere for a phenyl ring in other contexts, leading to significant improvements in solubility and lipophilicity. This highlights the versatility of modifying the piperidine core itself to create novel scaffolds.

The table below summarizes the effects of replacing the piperidine/piperazine core in different ligand series.

| Original Core | Bioisosteric Replacement | Target Receptor(s) | Effect on Affinity | Reference |

| Piperidine | Piperazine | σ1 / H3 | Significant decrease in σ1 affinity; H3 affinity maintained | researchgate.net |

| Piperidine | Piperazine | MOR / DOR | Inconsequential change in affinity | scielo.br |

| Piperazine | 2,5-diazabicyclo[2.2.1]heptane | σ2 | Retained nanomolar affinity | |

| Piperazine | Diazaspiroalkanes | σ2 | Loss of affinity |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR analyses have provided valuable insights into the key physicochemical properties that govern receptor binding and selectivity.

In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally very similar to the title compound, a Hansch-type QSAR analysis was performed to understand binding at σ1 and σ2 receptors. scielo.br The analysis revealed the importance of several molecular descriptors:

Hydrophobicity (π): The study found that hydrophobic interactions play a crucial role. For N-(3-phenylpropyl)-N'-benzylpiperazines, a negative correlation with hydrophobicity was found for σ1 binding, while a positive correlation was observed for σ2 binding, indicating a significant difference in the binding sites of the two receptor subtypes. uky.edu

Electronic Parameters (Hammett σ): These parameters describe the electron-donating or electron-withdrawing nature of substituents. The electrostatic properties of substituents on the aromatic rings were found to strongly influence binding to σ1 receptors. nih.gov

Steric Parameters (Molar Refractivity, STERIMOL): These descriptors relate to the size and shape of the substituents and are important for ensuring a proper fit within the receptor's binding pocket.

A QSAR study on a series of 4-aroylpiperidines also highlighted the importance of hydrophobicity. nih.govnih.gov Multilinear regression analysis showed that three-dimensional hydrophobic (SvdW) and solvent-accessible surface (Swat) parameters were key factors in the binding affinity towards the σ1 receptor. nih.gov The positive coefficients for these parameters confirmed the presence of a significant hydrophobic binding site at the σ1 receptor. nih.govnih.gov

These QSAR models can be used to:

Predict Activity: Estimate the biological activity of newly designed, unsynthesized compounds.

Guide Synthesis: Help medicinal chemists prioritize which analogues to synthesize by identifying the substitutions most likely to improve activity.

Elucidate Mechanisms: Provide insights into the nature of the ligand-receptor interactions (e.g., hydrophobic, electronic, or steric).

For example, the QSAR analysis of N-(1-benzylpiperidin-4-yl)phenylacetamides showed that 3-substituted compounds generally had higher affinity for both σ1 and σ2 receptors compared to the corresponding 2- and 4-substituted analogues. scielo.br This type of predictive information is invaluable for the rational design of new, more potent, and selective ligands.

Lack of Specific Pre-Clinical Data for this compound Prevents Detailed Pharmacological Analysis

Following a comprehensive search of publicly available scientific literature, it has been determined that specific pre-clinical pharmacological data for the compound this compound is not available. The stringent requirements for an article focusing solely on the specified receptor binding and interaction profiles of this exact molecule cannot be met due to the absence of published research detailing its affinity and selectivity for the outlined biological targets.

The intended analysis was to focus on the following areas:

Sigma Receptor (σR) Ligand Binding and Selectivity Profiles: No specific data regarding the binding affinity (Ki values) of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors could be located. While the N-benzylpiperidine scaffold is common in many known sigma receptor ligands, the specific pharmacological profile of this particular compound has not been characterized in the available literature.

Interaction with Neurotransmitter Systems: Similarly, there is a lack of specific research on the interaction of this compound with key neurotransmitter transporters and receptors.

Dopamine (B1211576) Transporter (DAT): No studies detailing the binding affinity or modulatory effects on DAT were found for this compound.

Vesicular Acetylcholine Transporter (VAChT): Information on its properties as a VAChT ligand is absent from the scientific record.

Serotonin Receptor (5-HT): An exploration of its potential as a serotonin receptor ligand could not be conducted, as no relevant binding or functional assay data has been published.

While research exists for structurally related compounds, such as other N-benzylpiperidine derivatives or molecules containing a piperidinyl-methanone core, any discussion of these analogues would fall outside the explicit scope of the requested article, which was to focus exclusively on this compound.

Therefore, the creation of a thorough, informative, and scientifically accurate article with the specified structure, including detailed research findings and data tables, is not possible at this time.

Pre Clinical Pharmacological Investigations: Mechanism of Action and Receptor Interactions

Interaction with Neurotransmitter Systems

Dopamine (B1211576) D2/D3 Receptor Modulation

Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors, are pivotal in regulating mood, cognition, and motor control. Consequently, they are significant targets for therapeutic intervention in a spectrum of neuropsychiatric disorders. The structural scaffold of (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone, featuring a benzylpiperidine moiety, is a recognized pharmacophore in the design of ligands for dopamine receptors.

While direct binding affinity data for this compound at D2 and D3 receptors is not extensively documented in publicly available literature, the activity of structurally related compounds suggests a potential for interaction. For instance, various N-benzylpiperidine analogues have been synthesized and evaluated for their affinity and selectivity for dopamine receptor subtypes. Site-directed mutagenesis studies on D2 and D3 receptors have been employed to understand the molecular determinants of ligand binding and selectivity, revealing that specific amino acid residues within the transmembrane domains are crucial for these interactions. nih.govnih.govumich.edu The subtle differences in these binding pockets between D2 and D3 receptors are exploited in the design of subtype-selective ligands. acs.org The exploration of such compounds is driven by the hypothesis that D3 receptor-selective ligands may offer therapeutic benefits with a reduced side-effect profile compared to non-selective D2/D3 antagonists.

The functional consequences of D2/D3 receptor modulation are significant. For example, stimulation of D2 receptors has been shown to enhance neurite outgrowth in primary cortical neurons, a process that is critical for neuronal development and plasticity. nih.gov This effect can be blocked by D2 receptor antagonists, indicating a direct role of this receptor in neuronal morphogenesis. nih.gov Conversely, in other neuronal populations, such as striatal neurons, D2 receptor activation has been associated with a reduction in dendritic complexity. frontiersin.org These context-dependent effects highlight the intricate role of dopamine receptor signaling in shaping neural circuits.

Enzyme Inhibition Studies: Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Activity

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can in turn modulate cannabinoid receptors and exert therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov The benzylpiperidine scaffold present in this compound is a feature of a known class of MAGL inhibitors. nih.govacs.org

Research into benzylpiperidine-based MAGL inhibitors has identified several potent and selective compounds. nih.govunimi.it For example, compound 7 in a recent study, which represents a foundational benzylpiperidine MAGL inhibitor, demonstrated an IC50 value of 133.9 nM for MAGL. nih.govacs.org Structure-activity relationship (SAR) studies have shown that modifications to the benzyl (B1604629) and phenyl rings can significantly influence inhibitory potency and selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH). nih.govacs.org

One of the most potent and selective MAGL inhibitors to date, JJKK-048, incorporates a piperidine (B6355638) triazole urea (B33335) structure and exhibits picomolar to low nanomolar IC50 values against human, rat, and mouse MAGL. medchemexpress.comdoi.orgnih.gov While structurally distinct from this compound, the efficacy of JJKK-048 underscores the potential of piperidine-containing molecules as highly effective MAGL inhibitors. medkoo.com The inhibitory mechanism often involves covalent modification of the catalytic serine residue in the MAGL active site. medchemexpress.com

| Compound Name | MAGL IC50 (nM) | FAAH IC50 (µM) | Reference |

| Compound 7 | 133.9 | 5.9 | nih.govacs.org |

| Compound 10c | 124.6 | > 10 | nih.gov |

| Compound 10d | 107.2 | > 10 | nih.gov |

| Compound 10e | 109.4 | > 10 | nih.gov |

| JJKK-048 (human) | 0.214 | > 10 | medchemexpress.com |

| JJKK-048 (rat) | 0.275 | > 10 | medchemexpress.com |

| JJKK-048 (mouse) | 0.363 | > 10 | medchemexpress.com |

In Vitro Biological Evaluation in Cellular Models

Receptor Binding Assays in Brain Tissues and Cell Lines

Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. Such assays are typically performed using homogenates of brain tissues or cultured cell lines that express the receptor of interest. nih.govnih.gov For compounds with a benzylpiperidine core, such as this compound, a primary area of investigation has been their interaction with sigma receptors.

Sigma receptors, which are classified into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Studies have demonstrated that N-benzylpiperidine derivatives can bind with high affinity to both σ1 and σ2 receptors. For instance, the radiolabeled compound [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been shown to bind with high affinity to sigma receptors in MCF-7 breast cancer cells, suggesting a potential role for such compounds in cancer imaging. nih.govnih.gov The density of sigma receptors in these cancer cells is notably high, making them a viable target. nih.gov

In the context of brain tissue, radioligand binding assays have been instrumental in characterizing the distribution and pharmacology of various receptors. nih.govnih.gov The binding of N-benzylpiperidine-containing radioligands to sigma receptors in the brain has been well-documented, indicating that these compounds can cross the blood-brain barrier and engage with their central targets. The affinity of these compounds is often in the nanomolar range, highlighting their potency.

Modulation of Neurite Outgrowth in Cell Lines

Neurite outgrowth, the process by which neurons extend their axons and dendrites, is fundamental to the formation and plasticity of neural circuits. The modulation of this process by pharmacological agents can have significant implications for the treatment of neurodevelopmental and neurodegenerative disorders. The potential of this compound to influence neurite outgrowth can be inferred from its possible interaction with dopamine receptors.

Studies have shown that stimulation of dopamine D2 receptors can enhance neurite outgrowth, including increasing the length of neurites and the number of branch points, in cultured fetal rat cortical neurons. nih.gov This effect is mediated by the D2 receptor, as it can be blocked by D2-selective antagonists. nih.gov However, the influence of dopamine receptor activation on neurite outgrowth appears to be cell-type specific. For example, in striatal neurons, D1 receptor activation promotes neurite outgrowth, while D2 receptor activation has been reported to have no effect or even decrease dendritic arborization. frontiersin.org

Furthermore, some atypical antipsychotic drugs that interact with dopamine and serotonin (B10506) receptors, such as brexpiprazole, have been found to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. nih.gov This effect appears to be mediated through serotonin 5-HT1A and 5-HT2A receptors. nih.gov Given the structural similarities of this compound to compounds that modulate these receptor systems, it is plausible that it could also influence neurite outgrowth, though direct experimental evidence is needed.

Antiviral Activity in Cell-Based Assays

The emergence of novel viral pathogens has underscored the urgent need for new antiviral therapies. The piperidine scaffold, a core component of this compound, is present in a number of compounds that have been investigated for their antiviral properties. gavinpublishers.comnih.gov

Recent research has identified piperidine derivatives as potential inhibitors of coronaviruses, including SARS-CoV-2. gavinpublishers.comresearchgate.net Some of these compounds are thought to exert their antiviral effects by targeting the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govacs.org Molecular docking and dynamics simulations have been used to predict the binding of piperidine-containing molecules to the active site of Mpro. researchgate.netacs.org

In cell-based assays, piperidine-4-carboxamide derivatives have demonstrated inhibitory activity against several human coronaviruses, including NL63, OC43, and SARS-CoV-2 variants, with EC50 values in the low micromolar range. gavinpublishers.com The antiviral activity of these compounds highlights the potential of the piperidine core structure as a starting point for the development of broad-spectrum antiviral agents. While direct antiviral testing of this compound has not been reported, its chemical structure warrants investigation in this therapeutic area.

Anti-melanogenic Effects in Cell Lines

Hyperpigmentation disorders are characterized by the overproduction of melanin (B1238610). A key enzyme in melanin synthesis is tyrosinase, and its inhibition is a primary strategy for the development of skin-lightening agents. nih.govunica.it Compounds containing a benzylpiperidine or a related 4-fluorobenzylpiperazine moiety have been explored as tyrosinase inhibitors. nih.govnih.govresearchgate.net

Studies on 4-(4-fluorobenzyl)piperazine-based compounds have led to the discovery of potent competitive inhibitors of mushroom tyrosinase, with some derivatives being significantly more active than the reference compound, kojic acid. nih.govresearchgate.net For example, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone was found to have an IC50 of 0.18 µM against tyrosinase. nih.govresearchgate.net

In cellular models, such as B16F10 melanoma cells, these compounds have been shown to reduce melanin content without significant cytotoxicity. unica.itnih.gov The anti-melanogenic effects of piperine (B192125), a compound containing a piperidine ring, have also been demonstrated in B16F10 cells, where it was found to decrease cellular tyrosinase activity and melanin content by downregulating the transcription of melanogenesis-related genes. researchgate.netnih.gov These findings suggest that this compound, due to its structural features, may possess similar anti-melanogenic properties.

| Compound | Target Cell Line | Effect | Concentration | Reference |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | B16F10 | Reduced melanin content | Not specified | nih.govresearchgate.net |

| Piperine | B16F10 | Reduced melanin content by 37.52% | 44 µM | researchgate.netnih.gov |

| Piperine | B16F10 | Reduced cellular tyrosinase activity by 21.51% | 44 µM | researchgate.netnih.gov |

In Vivo Pharmacological Effects in Animal Models

The potential for compounds containing the benzylpiperidine moiety to alleviate pain has been explored in various animal models. Research into structurally related molecules suggests that this chemical scaffold can be a promising starting point for the development of novel analgesics.

One area of investigation has been the development of benzylpiperazine derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. nih.govresearchgate.net In a study investigating a novel series of benzylpiperazinyl derivatives, one compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated dose-dependent antinociceptive effects in a mouse formalin assay of inflammatory pain. nih.govresearchgate.net The same compound also exhibited significant anti-allodynic effects in a chronic constriction injury (CCI) model of neuropathic pain in mice. nih.govresearchgate.net These effects were observed without significant sedation or impairment of locomotor responses, suggesting a specific analgesic action. nih.govresearchgate.net

Furthermore, a study on N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, an analog of haloperidol (B65202) that is structurally very similar to the subject compound, demonstrated significant antihyperalgesic and antiallodynic effects in a rat model of neuropathic pain induced by chronic constriction injury of the sciatic nerve. nih.gov This suggests that antagonism of the σ1 receptor may be a key mechanism for the pain-relieving effects of this class of compounds. nih.gov

Below is a data table summarizing the in vivo antinociceptive and anti-allodynic effects of a representative benzylpiperazine derivative.

| Compound | Animal Model | Pain Type | Outcome |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse Formalin Assay | Inflammatory | Dose-dependent antinociception nih.govresearchgate.net |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse Chronic Constriction Injury (CCI) | Neuropathic | Dose-dependent anti-allodynic effects nih.govresearchgate.net |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Rat Chronic Constriction Injury (CCI) | Neuropathic | Antihyperalgesic and antiallodynic effects nih.gov |

The potential neuroprotective effects of compounds containing a piperidine ring have been investigated in various animal models of neurotoxicity. While direct studies on this compound are lacking, research on related structures offers some preliminary insights.

For instance, piperine, a natural compound containing a piperidine moiety, has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.gov In this model, piperine treatment was found to attenuate motor coordination deficits and prevent the loss of tyrosine hydroxylase-positive neurons in the substantia nigra. nih.gov The proposed mechanisms for these protective effects include antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

Another compound of interest is flibanserin (B1672775), which acts as a dual 5-HT1A receptor agonist and 5-HT2A receptor antagonist. In a light-induced retinopathy mouse model, flibanserin demonstrated retinal neuroprotection. nih.govnih.gov This effect was mediated through the 5-HT1A receptor and was associated with the upregulation of genes involved in reducing mitochondrial dysfunction and oxidative stress. nih.govnih.gov

These findings suggest that compounds with a piperidine core structure may have the potential to confer neuroprotection in different models of neuronal damage, although further research is needed to determine if this compound shares these properties.

The following table summarizes the neuroprotective effects observed with piperidine-containing compounds in different neurotoxicity models.

| Compound | Animal Model | Neurotoxicity Model | Observed Neuroprotective Effects |

| Piperine | Mouse | MPTP-induced Parkinson's disease | Attenuation of motor deficits, preservation of dopaminergic neurons nih.gov |

| Flibanserin | Mouse | Light-induced retinopathy | Preservation of outer retinal structure and function nih.govnih.gov |

Direct in vivo receptor occupancy data for this compound is not currently available. However, the structural similarity of this compound to known ligands for various receptors, particularly serotonin and dopamine receptors, allows for informed speculation on its potential central nervous system targets. The compound Glemanserin, a selective 5-HT2A receptor antagonist, shares some structural features with the subject compound. wikipedia.org

Studies on various antipsychotic drugs, many of which contain a piperidine or piperazine (B1678402) moiety, have established methods for assessing in vivo receptor occupancy in animal brains. These studies often focus on dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic medications.

While specific data for this compound is absent, the general approach to determining receptor occupancy in preclinical models involves administering the compound to animals and subsequently measuring its binding to specific receptors in the brain, often using techniques like positron emission tomography (PET) or by ex vivo binding assays. Such studies are crucial for understanding the relationship between the dose of a drug, its concentration in the brain, and its engagement with its molecular targets, which ultimately drives its pharmacological effects.

Future research on this compound would likely involve in vivo receptor occupancy studies to elucidate its primary central nervous system targets and to correlate these with any observed behavioral effects.

An in-depth examination of the medicinal chemistry and drug design principles concerning the chemical compound this compound reveals its significance as a versatile scaffold in the development of novel therapeutic agents. This article explores its role as a privileged structure, strategies for lead identification and optimization, the design of selective inhibitors, and the development of advanced molecular constructs.

Medicinal Chemistry and Drug Design Principles

The (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone structure is a cornerstone in modern medicinal chemistry, serving as a foundational template for a wide array of biologically active molecules. Its inherent structural and chemical properties make it an attractive starting point for drug discovery programs targeting various diseases.

Computational and Theoretical Chemistry Studies

Molecular Docking Analyses of (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Studies on analogues of this compound, particularly N-(1-benzylpiperidin-4-yl)arylacetamides, have provided critical insights into their structure-activity relationships (SAR) at the σ1 receptor.

Research has demonstrated that the electrostatic properties of substituents on the arylacetamide ring strongly influence the binding affinity for the σ1 receptor. researchgate.net Modifications to both the benzyl (B1604629) and the phenylacetamide moieties of these analogues have been systematically investigated to understand their impact on σ1 and σ2 receptor binding.

Key findings from these SAR studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues reveal that:

Arylacetamide Moiety: Replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole (B1671886) does not significantly alter σ1 receptor affinity. However, the introduction of imidazole (B134444) or pyridyl rings leads to a substantial decrease in affinity. researchgate.net

Benzyl Moiety: Substitutions on the aromatic ring of the benzyl group generally result in a similar or slightly reduced affinity for the σ1 receptor. researchgate.net

Halogenation: The introduction of halogens on both the phenylacetamide and benzyl aromatic rings maintains a similar affinity for σ1 receptors but can significantly increase the affinity for σ2 receptors. researchgate.net

These findings are summarized in the table below, which showcases the binding affinities (Ki) of selected N-(1-benzylpiperidin-4-yl)arylacetamide analogues for σ1 and σ2 receptors.

Table 1: Binding Affinities (Ki, nM) of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues for Sigma-1 and Sigma-2 Receptors

| Compound | R (Arylacetamide) | R' (Benzyl) | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|---|

| 1 | Phenyl | H | 2.1 | 210 |

| 10 | 4-Fluorophenyl | H | 2.5 | >230 |

| 18 | 4-Chlorophenyl | H | 1.8 | >220 |

| 22 | 4-Bromophenyl | H | 1.5 | 115 |

| 37 | Phenyl | 4-Fluorobenzyl | 3.2 | 236 |

| 40 | 4-Fluorophenyl | 4-Fluorobenzyl | 2.8 | 224 |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues. researchgate.net

Pharmacophore Modeling and Ligand-Protein Interactions

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For ligands targeting the σ1 receptor, several pharmacophore models have been developed, providing a framework to understand the key interactions between ligands like this compound and the receptor's binding site.

A generally accepted pharmacophore model for high-affinity σ1 receptor ligands includes a basic amino group, which is positively ionized at physiological pH, and two hydrophobic regions situated at specific distances from the charged center. nih.govnih.gov The structure of this compound aligns well with this model:

Positive Ionizable (PI) Group: The nitrogen atom within the piperidine (B6355638) ring serves as the basic center that is protonated at physiological pH, forming a crucial electrostatic interaction with the receptor.

Hydrophobic Regions: The benzyl group and the 4-fluorophenylmethanone moiety provide the necessary hydrophobic features that interact with nonpolar pockets within the σ1 receptor binding site.

The interaction of these pharmacophoric features with the σ1 receptor is critical for high-affinity binding. The protonated piperidine nitrogen is thought to form a key salt bridge with the carboxylate group of glutamic acid residue 172 (Glu172) in the binding site of the σ1 receptor. The benzyl and 4-fluorophenyl groups are believed to occupy hydrophobic pockets, engaging in van der Waals and π-π stacking interactions with aromatic and aliphatic amino acid residues.

More advanced, 3D pharmacophore models have been developed based on the crystal structure of the σ1 receptor. nih.gov These models provide a more detailed understanding of the required spatial arrangement of features, including specific volumes that are excluded from the binding site. These models typically feature one positive ionizable feature and multiple hydrophobic features, further refining the understanding of the ligand-protein interactions that govern binding affinity and selectivity. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

For instance, DFT calculations on a related compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), have been performed to analyze its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic parameters. nanobioletters.com

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the aforementioned related compound, the calculated energy gap was found to be 4.2140 eV. nanobioletters.com It is anticipated that this compound would exhibit a similar energy gap, indicating a stable electronic structure.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. In molecules of this class, the negative potential is typically localized around electronegative atoms like oxygen and fluorine, while the positive potential is associated with hydrogen atoms. This information is crucial for understanding how the molecule interacts with its biological target, as the electrostatic interactions play a significant role in ligand binding and recognition.

These theoretical studies are instrumental in understanding the intrinsic electronic properties of the molecule, which in turn govern its reactivity and its ability to form favorable interactions with the σ1 receptor.

Molecular Dynamics Simulations to Understand Binding Kinetics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose, conformational changes in both the ligand and the protein, and the kinetics of the binding and unbinding processes.

Currently, there is a lack of published molecular dynamics simulation studies specifically focused on the interaction of this compound with the σ1 receptor. However, the application of MD simulations to similar ligand-receptor systems has proven to be a valuable tool for understanding the intricacies of molecular recognition.

MD simulations could be employed to:

Assess Binding Stability: By simulating the behavior of the docked complex over time, researchers can evaluate the stability of the predicted binding mode. This includes monitoring the root-mean-square deviation (RMSD) of the ligand and key protein residues to ensure that the interactions are maintained throughout the simulation.

Characterize Conformational Changes: Both the ligand and the receptor are flexible entities. MD simulations can reveal how the ligand adapts its conformation within the binding site and how the receptor may undergo conformational changes to accommodate the ligand, a phenomenon known as "induced fit."

Elucidate Binding and Unbinding Pathways: Advanced MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from its receptor. This can provide valuable information about the transition states and the key interactions that govern the rates of association and dissociation (kon and koff), which are important determinants of a drug's efficacy and duration of action.

While specific data for this compound is not yet available, the application of molecular dynamics simulations represents a promising avenue for future research to gain a deeper, dynamic understanding of its interaction with the σ1 receptor.

Radiochemistry and Molecular Imaging Research Applications

Radiosynthesis of Fluorine-18 (B77423) and Carbon-11 (B1219553) Labeled Analogues for PET Research

The preparation of radiolabeled tracers for PET imaging is a critical step that requires rapid and efficient chemical synthesis. nih.gov For analogues of (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone, various strategies have been employed to incorporate ¹⁸F and ¹¹C into the molecular structure.

Fluorine-18 Labeling: The most common method for introducing ¹⁸F is through nucleophilic aromatic substitution (SNAr). uchicago.edu This process typically involves a precursor molecule where a leaving group, such as a nitro group (-NO₂), is positioned on an activated aromatic ring. The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride ion. For example, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a structural analogue, was synthesized from its corresponding 2-nitro precursor. nih.gov The reaction was performed in dimethyl sulfoxide (B87167) (DMSO) at high temperature (140°C) for 20 minutes, followed by purification using High-Performance Liquid Chromatography (HPLC). nih.gov This one-step synthesis yielded the final product with a specific activity ranging from 0.4-1.0 Ci/µmol. nih.gov Another strategy involves the radiofluorination of a precursor followed by the reduction of the ketone functional group to create tracers with a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety. nih.gov

Carbon-11 Labeling: Carbon-11 is typically produced as [¹¹C]carbon dioxide or [¹¹C]methane and converted into more reactive synthons like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govradiologykey.com These reagents are then used for N-, O-, or S-methylation of suitable precursor molecules. nih.gov For instance, analogues can be synthesized via N-[¹¹C]methylation of the corresponding nor-methyl precursor. nih.gov The short half-life of ¹¹C necessitates a rapid synthesis, typically completed within 30-40 minutes from the end of cyclotron bombardment. radiologykey.comiu.edu

Table 1: Radiosynthesis Parameters for Labeled Analogues

| Radiotracer Analogue | Isotope | Precursor | Synthesis Method | Yield (decay corrected) | Synthesis Time | Specific Activity |

|---|---|---|---|---|---|---|

| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | ¹⁸F | 2-Nitro precursor | Nucleophilic Substitution | 4-10% | 90 min | 0.4-1.0 Ci/µmol |

| 4-(4-[¹⁸F]-fluorobenzyl)piperidine derivatives | ¹⁸F | Carbonyl precursor | Aromatic Radiofluorination & Reduction | Not specified | Not specified | Not specified |

| 1-[¹¹C]methyl-4-piperidyl derivatives | ¹¹C | Nor-methyl precursor | N-[¹¹C]methylation | Not specified | Not specified | Not specified |

Evaluation of Radiolabeled Tracers for Receptor Imaging in Pre-clinical Studies

Once synthesized, novel radiotracers undergo rigorous preclinical evaluation to determine their suitability for imaging specific biological targets. For analogues of this compound, a key application is the imaging of sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

The evaluation process begins with in vitro binding assays to determine the affinity and selectivity of the compound for its target receptor. For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide demonstrated a high affinity for sigma receptors (Ki = 3.4 nM) and high selectivity for the sigma-1 subtype over the sigma-2 subtype (σ₂/σ₁ = 120). nih.gov

In vivo studies using PET imaging in animal models are crucial to assess the tracer's behavior in a living system. A suitable tracer must be able to cross the blood-brain barrier and accumulate in brain regions rich in the target receptor. nih.gov To confirm that the tracer binds specifically to the intended target, blocking studies are performed. nih.govnih.gov In these studies, a non-radioactive drug that is known to bind to the target receptor is administered prior to the radiotracer. A significant reduction in the radiotracer's uptake in the target regions confirms specific binding. For instance, the brain uptake of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide in rats was shown to be selective to haloperidol-sensitive sigma sites. nih.gov

Metabolic stability is another critical factor. Some tracers, such as those containing the 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety, have shown susceptibility to in vivo defluorination, leading to the accumulation of radioactivity in bones, which can compromise image quality and interpretation. nih.gov

Table 2: Preclinical Evaluation of a Sigma Receptor Radiotracer Analogue

| Parameter | Compound | Finding |

|---|---|---|

| Binding Affinity (Ki) | N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 nM (Sigma receptors, guinea pig brain) |

| Receptor Selectivity (σ₂/σ₁) | N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 120 |

| In Vivo Specificity | N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | Uptake in rat brain blocked by haloperidol (B65202), indicating selectivity for sigma sites. |

| Metabolic Stability | 4-(4-[¹⁸F]-fluorobenzyl)piperidine derivatives | Showed evidence of significant radiodefluorination in vivo. |

Characterization of Tracer Distribution in Animal Brain and Tissues

Biodistribution studies are performed to characterize the uptake and clearance of a radiotracer from various organs and tissues over time. Following intravenous injection in animal models such as mice and rats, the concentration of radioactivity is measured in different tissues, including the brain, heart, liver, lungs, kidneys, and bone. nih.gov

For N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, tissue distribution studies in mice revealed high uptake in the brain, heart, liver, lungs, spleen, and kidneys, with radioactivity remaining constant from 60 to 120 minutes post-injection. nih.gov The lack of a significant increase in radioactivity in the bone suggested that in vivo defluorination was not a major metabolic pathway for this specific tracer in mice. nih.gov

PET imaging studies in larger animals, such as rabbits or monkeys, provide a more detailed picture of the tracer's distribution in the brain. nih.govnih.gov Studies with other sigma receptor ligands have demonstrated high uptake in brain regions known to have a high density of these receptors. nih.gov For example, PET imaging with the sigma receptor radioligand [¹¹C]SA5845 in rabbits clearly visualized tumors that are rich in sigma receptors. nih.gov The characterization of tracer distribution is essential for understanding its pharmacokinetics and for identifying the optimal time window for imaging.

Table 3: Tissue Distribution of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide in Mice

| Organ | Uptake Characteristics |

|---|---|

| Brain | High uptake |

| Heart | High uptake |

| Liver | High uptake |

| Lungs | High uptake |

| Spleen | High uptake |

| Kidneys | High uptake |

| Bone | No significant increase in radioactivity over time |

Future Research Directions and Research Gaps

Exploration of Novel Target Interactions Beyond Current Understanding

While initial studies may suggest primary targets for (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone, a significant research gap exists in comprehensively identifying its full spectrum of biological interactions. The vast and intricate network of receptors and signaling pathways in the central nervous system (CNS) presents numerous opportunities for this compound to exert its effects through previously unknown mechanisms.

Future investigations should prioritize the screening of this compound against a broad array of CNS receptors. Given its structural motifs, which are common in ligands for various neurological targets, exploring its affinity for receptors beyond the initial hypotheses is crucial. For instance, the piperidine (B6355638) core is a prevalent feature in many CNS-active compounds, suggesting potential interactions with a range of targets. cuestionesdefisioterapia.comresearchgate.netajchem-a.comnih.gov

A particularly promising avenue for research is the exploration of its activity at orphan G protein-coupled receptors (GPCRs), such as GPR52. nih.govpatsnap.com These receptors, for which the endogenous ligands are not yet fully known, are emerging as important therapeutic targets for psychiatric and neurodegenerative disorders. patsnap.compatsnap.comnih.govfiercebiotech.com Investigating the agonist or antagonist properties of this compound at GPR52 and other orphan GPCRs could uncover novel therapeutic potentials for conditions like schizophrenia or Huntington's disease. patsnap.comnih.gov

Furthermore, the concept of multi-target pharmacology is gaining traction in the development of treatments for complex multifactorial diseases like Alzheimer's or Parkinson's disease. cuestionesdefisioterapia.comresearchgate.netmdpi.com Research should, therefore, not be limited to identifying a single high-affinity target but should also investigate the possibility that this compound may act as a multi-target ligand, modulating several key proteins involved in a disease cascade. This could involve interactions with targets such as sigma receptors, which are implicated in a variety of neurological conditions and are known to bind piperidine-containing ligands. frontiersin.orgnih.govacs.orgmdpi.comresearchgate.net

Table 1: Potential Novel Target Classes for Future Investigation

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Orphan G Protein-Coupled Receptors (e.g., GPR52) | Emerging as key regulators in psychiatric and neurodegenerative diseases. nih.govpatsnap.com | Schizophrenia, Huntington's Disease, Psychosis patsnap.comnih.gov |

| Sigma Receptors (σ1 and σ2) | Implicated in a wide range of CNS disorders and known to interact with piperidine scaffolds. frontiersin.orgnih.govacs.orgmdpi.comresearchgate.net | Neurodegeneration, Pain, Depression frontiersin.orgmdpi.com |

| Other CNS Receptors (e.g., Dopamine (B1211576), Serotonin (B10506) subtypes) | Structural similarities to existing CNS drugs suggest potential for broader receptor interactions. | Various psychiatric and neurological disorders |

| Ion Channels | Modulation of ion channels is a key mechanism for many CNS-active compounds. | Epilepsy, Pain |

Development of Advanced Analytical Techniques for Compound Characterization in Biological Systems

A significant hurdle in the preclinical and clinical development of any new chemical entity is the ability to accurately and sensitively measure its concentration in complex biological matrices such as blood, plasma, and brain tissue. For this compound, there is a clear need for the development and validation of sophisticated analytical techniques to facilitate pharmacokinetic and pharmacodynamic studies.

Future research should focus on establishing robust and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. researchgate.net These techniques offer the high selectivity and sensitivity required to measure low concentrations of the compound and its potential metabolites in various biological samples. researchgate.net The development of such methods is a prerequisite for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Moreover, there is a research gap in the development of in vivo analytical methods that would allow for real-time monitoring of the compound's levels in the brain. Techniques like microdialysis coupled with advanced analytical methods could provide invaluable insights into the compound's ability to cross the blood-brain barrier and its temporal dynamics at the site of action.

Another important direction is the synthesis of radiolabeled analogues of this compound. Radiolabeling with isotopes such as carbon-11 (B1219553) or fluorine-18 (B77423) would enable positron emission tomography (PET) imaging studies. nih.gov PET is a powerful non-invasive technique that can visualize and quantify the distribution of the compound in the living brain, providing direct evidence of target engagement and informing on its neuropharmacological profile.

Table 2: Advanced Analytical Techniques for Future Development

| Analytical Technique | Application in Research | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in biological matrices (blood, plasma, brain tissue) for pharmacokinetic studies. researchgate.net | High sensitivity, selectivity, and accuracy. researchgate.net |

| Microdialysis with Online Analysis | Real-time measurement of unbound compound concentrations in specific brain regions. | Provides dynamic information on brain penetration and local pharmacokinetics. |

| Positron Emission Tomography (PET) Imaging | In vivo visualization and quantification of brain uptake and target receptor binding. nih.gov | Non-invasive, allows for longitudinal studies in living subjects. |

Integration of Multi-Omics Data for Deeper Mechanistic Insights

To move beyond a single-target, single-pathway understanding of this compound's effects, future research must embrace a systems biology approach through the integration of multi-omics data. frontiersin.orgoup.comnih.govbiocompare.comfrontiersin.org This involves the comprehensive analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels following exposure to the compound. A significant research gap currently exists in applying these powerful technologies to understand the broader biological impact of this specific molecule.

Transcriptomic studies, using techniques like RNA sequencing, can reveal how the compound alters gene expression in target cells or tissues. This can help to identify the signaling pathways that are modulated and uncover potential off-target effects. Proteomic analysis can then provide a more direct picture of the functional changes occurring by quantifying alterations in protein levels and post-translational modifications.

Metabolomics, the study of small molecule metabolites, can offer insights into how the compound affects cellular metabolism and can also help in identifying biomarkers of its activity. Integrating these different "omics" datasets can provide a more complete and unbiased view of the compound's mechanism of action, potentially revealing novel therapeutic targets and pathways. frontiersin.orgoup.comnih.gov

The application of multi-omics approaches is particularly relevant for understanding the compound's effects in the context of complex neurological diseases, which are themselves characterized by widespread molecular changes. mdpi.comfrontiersin.orgnih.gov By comparing the omics profiles of diseased models treated with this compound to untreated models, researchers can gain a deeper understanding of how the compound may be exerting a therapeutic effect by correcting disease-associated molecular signatures. This data-driven approach can also aid in patient stratification and the development of personalized medicine strategies in the future. frontiersin.org

Q & A

Q. What are the optimized synthetic routes for (1-Benzylpiperidin-4-yl)(4-fluorophenyl)methanone?